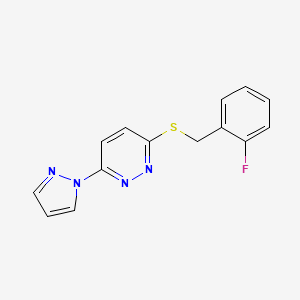
3-((2-fluorobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (like the pyridazine and benzene rings) could contribute to the compound’s stability. The electronegative fluorine atom could create a polar region in the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For instance, the pyridazine ring might undergo reactions typical of aromatic compounds. The presence of the fluorine atom might also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups could affect its solubility in different solvents. The aromatic rings could contribute to its UV/Vis absorption spectrum .Aplicaciones Científicas De Investigación
Anticancer Activity
3-((2-fluorobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine and its derivatives have shown promising results in anticancer research. For instance, compounds synthesized from 6-Fluorobenzo[b]pyran, closely related to the compound of interest, have demonstrated significant anticancer activity against various human cancer cell lines, including lung, breast, and CNS cancers, at low concentrations compared to reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005).
Apoptosis-Promoting Effects
Derivatives of pyrazole with benzo[d]thiazoles containing the compound have been synthesized and evaluated for their cytotoxicity and apoptotic activity. These derivatives, specifically compound 8l, have shown potent anti-proliferative activity against various cancer cell lines and induced apoptosis in a concentration-dependent manner (Liu et al., 2019).
Catalytic and Coordination Chemistry
The compound's framework is versatile for forming homo- and heterometallic gold(I) carbene complexes. These complexes have been characterized and studied for their potential applications in catalysis (Wimberg et al., 2012).
Synthesis of Novel Compounds with Biological Activities
The pyridazine component of the compound has been utilized in synthesizing new imidazolyl acetic acid derivatives. These compounds have shown significant anti-inflammatory and analgesic activities, indicating the potential of the pyridazine moiety in creating bioactive molecules (Khalifa & Abdelbaky, 2008).
Enzyme Inhibition and Anticholinergic Potentials
Pyrazole[3,4-d]pyridazine derivatives, which include the structural motif of the compound , have been studied for their inhibition of enzymes like carbonic anhydrase and acetylcholinesterase. These inhibitors have potential anticholinergic activities, which are significant in medicinal chemistry (Taslimi et al., 2019).
Corrosion Inhibition
Pyridazine derivatives, including structures similar to the compound of interest, have been tested for their effectiveness in protecting mild steel surfaces from corrosion in acidic environments. This suggests potential applications in materials science and engineering (Olasunkanmi et al., 2018).
Antioxidant Activities
Research on combining pyridazine with other heterocycles, such as indole, has led to the development of compounds with significant antioxidant activities. These studies indicate the potential of pyridazine derivatives in creating efficient antioxidants (Aziz et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(2-fluorophenyl)methylsulfanyl]-6-pyrazol-1-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4S/c15-12-5-2-1-4-11(12)10-20-14-7-6-13(17-18-14)19-9-3-8-16-19/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCXEPFFXIWPHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(C=C2)N3C=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

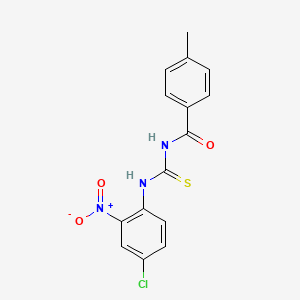
![2-[1-(5-Bromothiophene-2-carbonyl)piperidin-4-yl]-6-tert-butylpyridazin-3-one](/img/structure/B2419156.png)
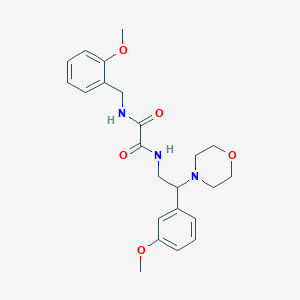
![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2419159.png)

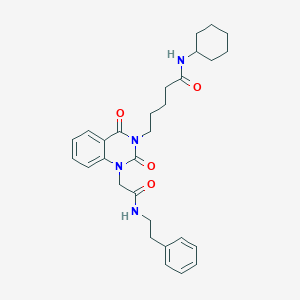
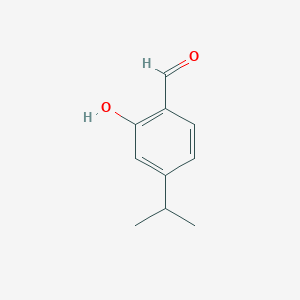
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2419163.png)
![2-Acetylspiro[3.3]heptane](/img/structure/B2419165.png)


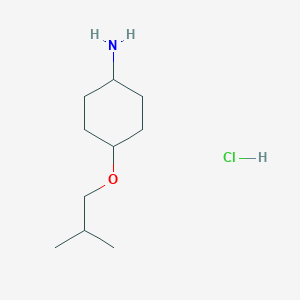
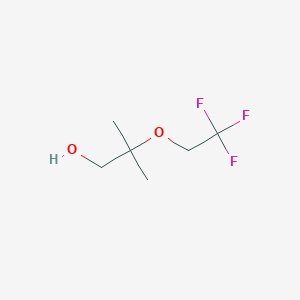
![Cyclobutyl-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2419177.png)